molecular formula C10H8F2N2OS B1430118 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421498-56-7

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1430118
CAS No.: 1421498-56-7
M. Wt: 242.25 g/mol
InChI Key: HJBDALODPATPCD-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1421498-56-7 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, which showed significant antibacterial and antifungal activities (Mistry & Desai, 2006). Another research effort synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, evaluating their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).

Anticancer and Antimicrobial Applications

New bioactive fluorene-based azetidinones and thiazolidinones were synthesized and tested against multidrug-resistant strains and various cancer cell lines, showing notable anticancer and antimicrobial properties (Hussein et al., 2020). This indicates a promising avenue for developing novel therapeutic agents.

Antimicrobial and Antifungal Activities

Research on benzothiazole incorporated azetidin-2-ones and thiazolidin-4-ones derivatives demonstrated moderate to good antimicrobial and antifungal activities, suggesting the potential of these compounds in combating pathogenic strains (Gilani et al., 2016).

DNA Binding and Cleavage

A study synthesized novel benzothiazole Schiff bases and their binary Cu(II) complexes, showing good intercalation into DNA, which can be leveraged for antimicrobial and anticancer applications (Tejaswi et al., 2016).

Anti-inflammatory Applications

Azetidinone derivatives have been evaluated for their anti-inflammatory activity, with several compounds showing significant potential, underscoring the therapeutic applications of these derivatives in managing inflammation-related disorders (Khedekar et al., 2003).

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2OS/c11-5-1-7(12)9-8(2-5)16-10(13-9)14-3-6(15)4-14/h1-2,6,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDALODPATPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
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1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
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1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Reactant of Route 6
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol

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